3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Overview
Description
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14BrClO3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps. One common method includes the bromination of 4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 4-Bromo-3-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and ethoxy groups provides a distinct chemical profile, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDNBTQNMSYSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199647 | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345983-04-2 | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345983-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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